4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile
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Overview
Description
4-(3-Oxo-2,8-diazaspiro[45]decan-2-yl)benzonitrile is a chemical compound with the molecular formula C15H17N3O It is a member of the diazaspirodecane family, which is known for its unique spirocyclic structure
Preparation Methods
The synthesis of 4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Industry: Its unique spirocyclic structure makes it valuable for the development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile involves the inhibition of RIPK1 kinase activity . This inhibition blocks the activation of the necroptosis pathway, which is implicated in various inflammatory and neurodegenerative diseases. The compound interacts with the active site of RIPK1, preventing its phosphorylation and subsequent signaling events.
Comparison with Similar Compounds
4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile can be compared with other diazaspirodecane derivatives, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound also exhibits RIPK1 inhibitory activity and has been studied for its potential therapeutic applications.
8-Oxa-2-azaspiro[4.5]decane: Known for its biological activity, this compound is used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its specific spirocyclic structure and its potential as a RIPK1 inhibitor, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H17N3O |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-(3-oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H17N3O/c16-10-12-1-3-13(4-2-12)18-11-15(9-14(18)19)5-7-17-8-6-15/h1-4,17H,5-9,11H2 |
InChI Key |
UYNANIGRUMURRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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